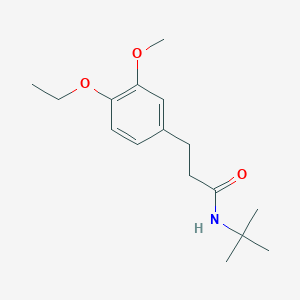![molecular formula C20H26N4O6S2 B241110 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B241110.png)
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that exhibits a range of interesting biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
The mechanism of action of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide is not fully understood. However, it is believed to act through a combination of enzyme inhibition and disruption of protein-protein interactions. It has been shown to bind to the active site of various enzymes, inhibiting their activity, and to disrupt the interaction between two proteins involved in cancer cell proliferation.
生化和生理效应
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide exhibits a range of interesting biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and β-lactamase, and to disrupt protein-protein interactions involved in cancer cell proliferation. Additionally, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
实验室实验的优点和局限性
One of the advantages of using 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide in lab experiments is its ability to inhibit the activity of various enzymes and disrupt protein-protein interactions. This makes it a valuable tool for investigating various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes and protein-protein interactions. Another area of interest is the investigation of the compound's potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成方法
The synthesis of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide involves the reaction of 2-(2-furyl)ethylamine and 4-(4-methylpiperazin-1-yl)benzenesulfonyl chloride with 1,1-dioxide-3-oxo-2-isothiazolidinyl sulfonamide. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.
科学研究应用
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and drug discovery. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and β-lactamase, and to disrupt protein-protein interactions involved in cancer cell proliferation. Additionally, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
属性
产品名称 |
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide |
|---|---|
分子式 |
C20H26N4O6S2 |
分子量 |
482.6 g/mol |
IUPAC 名称 |
N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H26N4O6S2/c1-22-9-11-23(12-10-22)18(19-3-2-13-30-19)15-21-32(28,29)17-6-4-16(5-7-17)24-20(25)8-14-31(24,26)27/h2-7,13,18,21H,8-12,14-15H2,1H3 |
InChI 键 |
WKXBGZZVDXUXTC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O)C4=CC=CO4 |
规范 SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O)C4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)




![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)



![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)
![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)